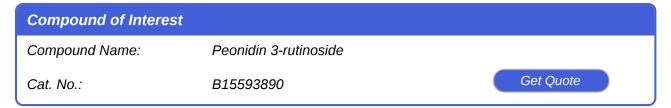


# HPLC-UV method for quantification of Peonidin 3-rutinoside in plant extracts

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An HPLC-UV method provides a reliable and precise approach for the quantification of **Peonidin 3-rutinoside** in plant extracts. **Peonidin 3-rutinoside** is an anthocyanin responsible for the red and purple pigmentation in many plants and is of interest for its potential antioxidant properties.[1] Accurate quantification is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for research in pharmacology and nutraceuticals.[2]

This application note details a validated HPLC-UV protocol for the quantification of **Peonidin 3-rutinoside** in plant extracts, based on established methodologies for anthocyanin analysis. It covers sample preparation, chromatographic conditions, and method validation parameters.

#### **Experimental Protocols**

This section provides a detailed methodology for the quantification of **Peonidin 3-rutinoside**.

## **Materials and Reagents**

- Peonidin 3-rutinoside reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (or other suitable acid like HCl)[3]



- Water (HPLC grade/ultrapure)
- Dried plant material
- 0.45 µm membrane filters

#### **Standard Solution Preparation**

- Stock Solution: Accurately weigh a suitable amount of **Peonidin 3-rutinoside** reference standard and dissolve it in acidified methanol (e.g., methanol with 1% formic acid) to prepare a stock solution of known concentration.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution
  with the mobile phase to achieve a range of concentrations suitable for creating a calibration
  curve.

#### **Sample Preparation**

- Homogenization: Homogenize the solid plant sample (e.g., fruit peel, powdered leaves).
- Extraction:
  - Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.
     [2]
  - Add a suitable volume of acidified methanol (e.g., 15 mL of methanol with 2% HCl) to the sample.[2] Acidified solvents help to stabilize anthocyanins in their colored flavylium cation form.[2]
  - Vortex the mixture for 5 minutes to ensure thorough extraction.[2] For enhanced extraction, sonicate the sample for 10-15 minutes.[2]
  - Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
  - Carefully collect the supernatant.[2] It is recommended to repeat the extraction process on the pellet to ensure complete recovery and combine the supernatants.[2]



• Final Filtration: Filter the extracted solution through a 0.45  $\mu$ m membrane filter prior to HPLC analysis.

### **Chromatographic Conditions**

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
- Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm).[3][4]
- Mobile Phase: A gradient elution is typically used for good separation.
  - Mobile Phase A: Water with 1% Formic Acid.[2]
  - Mobile Phase B: Acetonitrile.[2]
- Flow Rate: 0.8 mL/min.[2]
- Detection Wavelength: 520 nm.[2][3]
- Injection Volume: 20 μL.[2]
- Column Temperature: 40°C.[2]

#### **Data Presentation**

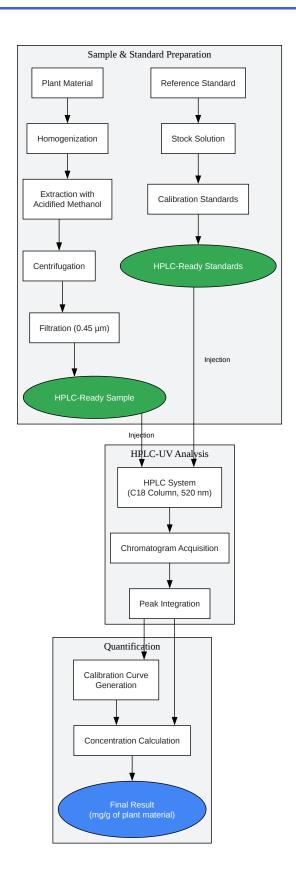
The quantitative data for the HPLC-UV method for **Peonidin 3-rutinoside** analysis is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.



Parameter	Typical Value
Linearity (R²)	> 0.999
Limit of Detection (LOD)	~0.2 μg/mL
Limit of Quantification (LOQ)	~0.6 μg/mL
Accuracy (% Recovery)	95-105%
Precision (%RSD)	< 2%

# **Mandatory Visualization**





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